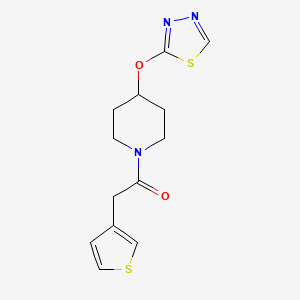![molecular formula C18H13F3N2 B2844561 N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine CAS No. 478068-07-4](/img/structure/B2844561.png)
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a biphenyl moiety
Mécanisme D'action
Mode of Action
It is known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets, which, as mentioned earlier, are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated pyridines and biphenyl derivatives, such as:
- Trifluoromethylpyridine
- Biphenyltrifluoromethyl derivatives
Uniqueness
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the biphenyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSRZLLFUQPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
![2-benzamido-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2844481.png)

![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2844489.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
